molecular formula C7H3N3S B8508412 3-(2-Pyrimidyl)Thio-2-Propynenitrile

3-(2-Pyrimidyl)Thio-2-Propynenitrile

Cat. No. B8508412
M. Wt: 161.19 g/mol
InChI Key: IDUCPMNZGXARLP-UHFFFAOYSA-N
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Patent
US05126349

Procedure details

Into a 250 ml reaction flask is added 2-chloro-3-(2-pyrimidyl)thio-2-propenenitrile (1.5 g, 0.007 moles), tetrahydrofuran (35 ml) and water (35 ml). The mixture is stirred at zero degree Celsius until the solid is completely dissolved and then aqueous sodium hydroxide solution (7.5 ml 1N NaOH, 0.0075 moles, diluted with 50 ml water) is added slowly with stirring at such a rate so as to maintain the reaction pH below 11. The resultant reddish brown solution is stirred at zero degree Celsius for three hours followed by one hour at room temperature and then diluted with 50 ml of saturated aqueous NaCl solution. The product is extracted twice with 100 ml portions of dichloromethane. The combined dichloromethane extract is dried over anhydrous sodium sulfate, filtered and the filtrate is evaporated under vacuum to give 0.5 g of pale yellow solid (yield 40 percent, purity 90 percent by GC/MS) which is characterized by GC/MS and 1H NMR.
Name
2-chloro-3-(2-pyrimidyl)thio-2-propenenitrile
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[C:2](=[CH:5][S:6][C:7]1[N:12]=[CH:11][CH:10]=[CH:9][N:8]=1)[C:3]#[N:4].O1CCCC1.O.[OH-].[Na+]>[Na+].[Cl-]>[N:8]1[CH:9]=[CH:10][CH:11]=[N:12][C:7]=1[S:6][C:5]#[C:2][C:3]#[N:4] |f:3.4,5.6|

Inputs

Step One
Name
2-chloro-3-(2-pyrimidyl)thio-2-propenenitrile
Quantity
1.5 g
Type
reactant
Smiles
ClC(C#N)=CSC1=NC=CC=N1
Name
Quantity
35 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
35 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at zero degree Celsius until the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml reaction flask
DISSOLUTION
Type
DISSOLUTION
Details
is completely dissolved
STIRRING
Type
STIRRING
Details
with stirring at such a rate so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the reaction pH below 11
STIRRING
Type
STIRRING
Details
The resultant reddish brown solution is stirred at zero degree Celsius for three hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The product is extracted twice with 100 ml portions of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined dichloromethane extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(N=CC=C1)SC#CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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